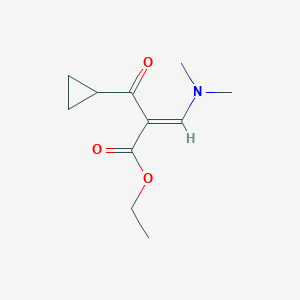

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds similar to “Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate” are often used as important raw materials and intermediates in organic synthesis, pharmaceuticals, as a catalytic agent, as a petrochemical additive and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves processes like atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .Molecular Structure Analysis

The molecular structure of similar compounds often includes a dimethylaminoethyl group and an acrylate group .Physical and Chemical Properties Analysis

Similar compounds are often clear, colorless to yellow or pale brown liquids. They may be soluble in water and sensitive to heat, light, and moisture .Wissenschaftliche Forschungsanwendungen

Eco-Friendly Chemical Synthesis

Ethyl 3-dimethylamino acrylates have been employed as starting materials in eco-friendly transamination and aza-annulation reactions. These methods allow for the solvent-free synthesis of new compounds like ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, using microwave irradiations to achieve good yields (Meddad et al., 2001).

Reactivity with Carbonyl Compounds

Research on the reactivity of related compounds with aromatic aldehydes and reactive ketones has been conducted. These reactions, under basic conditions, yield various novel acrylates and demonstrate the versatility of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate derivatives in chemical synthesis (Alvarez-Ibarra et al., 1989).

Polymer Science Applications

In polymer science, derivatives of 2-(dimethylamino)ethyl acrylate, like dimethylaminoethyl methacrylate and acrylate, are utilized in a range of applications. These include biomaterials and wastewater treatment. Studies highlight differences in hydrolytic stabilities of various ester groups in these polymers, impacting the net polymer charge from cationic to anionic (Ros et al., 2018).

Catalysis in Polymerization

Cyclopentadienyltitanium complexes substituted with dimethylamino groups demonstrate significant roles in Ziegler−Natta polymerization catalysis for styrene, ethylene, and propylene. The presence of dimethylamino groups affects the catalytic activities and selectivities, indicating its importance in polymer science (Flores et al., 1996).

Surface Grafting for Polymer Modification

Surface-initiated polymerization techniques have been applied to graft 2-(dimethylamino)ethyl acrylate (DMAEA) on polymeric microspheres. This process demonstrates the adaptability of DMAEA in creating functional microspheres with potential applications in various domains, such as drug delivery and sensor technologies (Bian & Cunningham, 2006).

Synthesis of Functional Cyclopropane Esters

Ethyl 2-(2-chloroethyl)acrylate, a derivative of the focal compound, has been used as a versatile α-cyclopropylester cation synthon. It efficiently reacts with various nucleophiles, leading to the synthesis of functionalized cyclopropane esters, showcasing its utility in organic synthesis (Lachia et al., 2011).

Polymeric Nanocarriers for Controlled Release

Amphiphilic block copolymers based on derivatives of dimethylaminoethyl methacrylate and acrylate have been developed for controlled release of bioactive agents. These nanocarriers are responsive to multiple stimuli like UV, temperature, CO2, and pH, demonstrating their potential in biomedical applications (Wang et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds, such as cationic polymers, have been investigated for their antimicrobial activities .

Mode of Action

Cationic polymers, for example, are known to interact with bacteria through a membrane-lysis mechanism . The balance between cationic and hydrophobic moieties in these polymers significantly affects their antimicrobial activity .

Biochemical Pathways

Related cationic polymers are known to disrupt bacterial cell membranes, which can lead to cell lysis .

Result of Action

Related cationic polymers have been shown to disrupt bacterial cell membranes, leading to cell lysis .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPHQFNJRONNNY-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2797325.png)